4-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione
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Overview
Description
4-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One commonly employed approach for synthesizing 4-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been explored to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in treating neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives, such as:
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of an isoindoline nucleus and a naphthalene ring.
Properties
Molecular Formula |
C18H12N2O2 |
---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-amino-2-naphthalen-1-ylisoindole-1,3-dione |
InChI |
InChI=1S/C18H12N2O2/c19-14-9-4-8-13-16(14)18(22)20(17(13)21)15-10-3-6-11-5-1-2-7-12(11)15/h1-10H,19H2 |
InChI Key |
KDHFKLFKWUSDFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C(=CC=C4)N |
Origin of Product |
United States |
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